molecular formula C14H18N2O B2927905 N,N-diethyl-2-(1H-indol-1-yl)acetamide CAS No. 754233-49-3

N,N-diethyl-2-(1H-indol-1-yl)acetamide

Cat. No.: B2927905
CAS No.: 754233-49-3
M. Wt: 230.311
InChI Key: MBDSISHYDIYCBZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(1H-indol-1-yl)acetamide is a versatile indole derivative that serves as a valuable intermediate and core scaffold in medicinal chemistry and drug discovery research. Its primary research application is in the development of novel, potent, and selective covalent inhibitors targeting the KRAS G12C mutant protein, a key molecular driver in approximately 14% of lung adenocarcinomas, 3–5% of colorectal cancers, and other solid tumors . The compound's structure facilitates critical interactions with the switch II region of GDP-bound KRAS G12C , and it can be optimized through structure-based design to occupy a hidden surface groove bordered by H95/Y96/Q99 side chains, significantly enhancing inhibitory potency . As part of the indole chemical class, this acetamide derivative benefits from the privileged status of the indole scaffold in drug design, which is known for its diverse biological activities and ability to interact with a wide array of biological macromolecules . Researchers utilize this compound in the synthesis of more complex molecules to target oncogenic pathways, leveraging its potential to form hydrogen bonds with key residues like Lys16 and the backbone of Ala59 in the KRAS protein . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-15(4-2)14(17)11-16-10-9-12-7-5-6-8-13(12)16/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDSISHYDIYCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Diethyl 2 1h Indol 1 Yl Acetamide and Its Analogues

Classical Approaches to N-Acylation of Indoles

Traditional methods for the N-acylation of indoles have laid the groundwork for the synthesis of compounds like N,N-diethyl-2-(1H-indol-1-yl)acetamide. These approaches primarily involve direct coupling with carboxylic acid derivatives or constructing the indole (B1671886) ring before amide formation.

Direct Coupling Strategies Utilizing Carboxylic Acid Derivatives

The direct N-acylation of indoles is a common strategy, often employing activated carboxylic acid derivatives such as acyl chlorides. researchgate.net This typically requires the generation of an indole anion using a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi), followed by nucleophilic attack on the acyl chloride. thieme-connect.de However, this method can suffer from drawbacks, including the instability and moisture sensitivity of acyl chlorides, which can lead to low yields. thieme-connect.de

To circumvent the issues associated with acyl chlorides, direct coupling of carboxylic acids with indoles has been explored. One approach involves heating the indole and carboxylic acid with boric acid at high temperatures, though this can result in low yields. thieme-connect.declockss.org A more effective method utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). thieme-connect.deresearchgate.net This reaction proceeds under mild conditions and provides good yields, particularly for indoles with electron-withdrawing groups at the C-5 position. thieme-connect.de Another strategy involves the use of thioesters as a stable acyl source, which allows for a mild, efficient, and highly chemoselective N-acylation of indoles. nih.gov

Coupling Agent/ReagentBase/CatalystKey Features
Acyl ChloridesNaH, n-BuLiCommon method, but can have low yields due to reagent instability. thieme-connect.de
Carboxylic AcidsBoric AcidDirect coupling, but often results in low yields. thieme-connect.declockss.org
Carboxylic AcidsDCC/DMAPMild conditions, good yields, especially for substituted indoles. thieme-connect.deresearchgate.net
ThioestersCs2CO3Mild, efficient, and highly chemoselective. nih.gov

Indole Ring Closure Reactions Followed by Amide Formation

An alternative to direct N-acylation is the construction of the indole ring system first, followed by the introduction of the acetamide (B32628) side chain. Several classical indole syntheses can be adapted for this purpose.

The Fischer indole synthesis is a widely used method that involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. pharmaguideline.com By choosing the appropriate substituted hydrazine (B178648) and carbonyl compound, a desired indole core can be formed. Subsequent N-alkylation with an appropriate haloacetamide derivative would then yield the final product.

The Reissert synthesis provides another route, starting with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. pharmaguideline.com The resulting α-keto ester can be reductively cyclized to form an indole-2-carboxylic acid derivative, which can then be further functionalized.

Other notable methods include the Leimgruber-Batcho, Bartoli, and Nenitzescu indole syntheses , each offering different pathways to substituted indoles that could serve as precursors for this compound. pharmaguideline.com Once the indole nucleus is formed, the N-acetamide group can be introduced through alkylation of the indole nitrogen with a suitable reagent like 2-chloro-N,N-diethylacetamide.

A specific synthetic pathway to access analogs involves reacting a substituted aniline (B41778) with chloroacetyl chloride to form an aryl carboxamide. nih.gov This intermediate is then used to alkylate the nitrogen of an indole using sodium hydride in dimethylformamide (DMF) to yield the N-acetamide indole. nih.gov

Development of Novel Synthetic Routes to this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of N-acylindoles.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalytic methods offer significant advantages over classical approaches. One notable development is the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP). nih.gov This process forms the N-acylated indole in a single flask under mild conditions. nih.gov

Chiral catalysts have also been employed to achieve enantioselective synthesis. For instance, a chiral cyclic isothiourea has been used as an organocatalyst for the atropenantioselective N-acylation of N-aminoindoles with aroyl chlorides. dicp.ac.cn Similarly, rhodium-catalyzed asymmetric N-H insertion reactions have been developed for the synthesis of axially chiral N-arylindoles. pku.edu.cn

CatalystReactantsKey Features
Tetrapropylammonium perruthenate (TPAP)Indole, Primary AlcoholDehydrogenative coupling, single flask, mild conditions. nih.gov
Chiral Cyclic IsothioureaN-aminoindole, Aroyl ChlorideAtropenantioselective N-acylation. dicp.ac.cn
Rhodium CatalystIndole, DiazonaphthoquinoneAsymmetric N-H insertion for chiral N-arylindoles. pku.edu.cn

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of N-acylindole synthesis, this has led to the development of catalyst-free and solvent-free methods. For example, an eco-friendly and highly efficient procedure for the acylation of primary and secondary amines has been developed under catalyst-free conditions in water. orientjchem.orgmdpi.com

The use of ionic liquids as recyclable solvents in conjunction with microwave irradiation represents another green approach. nih.gov For instance, the Friedel-Crafts acylation of indoles using acid anhydrides can be efficiently carried out in the ionic liquid [BMI]BF4 with a catalytic amount of Y(OTf)3 under microwave irradiation. nih.govresearchgate.net This method is fast, and the catalyst can be reused multiple times without a significant loss of activity. nih.govresearchgate.net

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry offers a promising platform for the scalable and efficient synthesis of indoles and their derivatives. mdpi.com Continuous flow microreactors have been successfully employed for various indole syntheses, including the Fischer indole synthesis. cardiff.ac.ukthieme-connect.com These systems allow for precise control over reaction parameters such as temperature and pressure, leading to higher throughputs and improved yields compared to traditional batch processes. mdpi.comthieme-connect.com

The functionalization of the indole ring, including N-alkylation, has also been adapted to continuous flow systems. mdpi.com For instance, the N-methylation of indole with dimethyl carbonate has been efficiently carried out in a flow reactor. mdpi.com The ability to scale up these processes makes flow chemistry an attractive option for the industrial production of this compound and its analogs. cardiff.ac.uk

Stereoselective Synthesis of this compound Derivatives

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, derivatives of this compound can be chiral if a stereocenter is introduced into the molecule, for example, by substitution at the alpha-carbon of the acetamide moiety. The development of catalytic enantioselective methods for the N-alkylation of indoles is a significant challenge in organic synthesis due to the competing reactivity of the C-3 position and the relatively low nucleophilicity of the indole nitrogen. mdpi.com

Despite these challenges, several modern catalytic strategies have been developed to achieve the enantioselective synthesis of N-alkylated indole derivatives. mdpi.com These methods provide access to chiral molecules that are valuable in medicinal chemistry.

One advanced approach is the use of copper hydride (CuH) catalysis in a polarity reversal, or umpolung, strategy. nih.gov In this method, an electrophilic indole derivative, such as an N-(benzoyloxy)indole, is reacted with a pronucleophile. The regioselectivity (N- vs. C3-alkylation) and enantioselectivity are controlled by the choice of a chiral phosphine (B1218219) ligand. For instance, using (R)-DTBM-SEGPHOS as the ligand with a copper catalyst can direct the reaction towards N-alkylation with high levels of enantioselectivity. nih.gov

Palladium catalysis has also been employed for the highly stereoselective N-functionalization of indoles. mdpi.com Chiral sulfoxide-phosphine ligands in combination with a palladium precursor can catalyze the reaction between substituted indoles and racemic allyl acetates to produce N-allylated indoles with excellent enantiomeric excess (ee). mdpi.com

Furthermore, intermolecular and enantioselective aza-Wacker-type reactions have been developed for the N-alkylation of indoles with alkenols. nih.gov This strategy avoids the formation of enamine products, thereby preserving the newly created stereocenter. Isotopic labeling experiments have suggested that this type of transformation proceeds via a syn-amino-palladation mechanism. nih.gov These organometallic and organocatalytic methods represent the forefront of stereoselective synthesis for this class of indole derivatives. mdpi.com

Optimization of Reaction Conditions for Maximized Yield and Purity

Optimizing the reaction conditions for the N-alkylation of indoles is critical for maximizing the yield and purity of the desired N-1 substituted product, primarily by minimizing the formation of the C-3 alkylated isomer. rsc.org Key parameters that influence the outcome of this reaction include the choice of base, solvent, and temperature. rsc.org

A systematic study on the N-alkylation of 2,3-dimethylindole (B146702) with benzyl (B1604629) bromide highlights the importance of these factors. The competition between N-alkylation and C-3 alkylation is a significant hurdle. It has been observed that incomplete deprotonation of the indole can lead to direct reaction at the C-3 position. rsc.org

Solvent and Base Effects: The choice of solvent plays a crucial role. While ethereal solvents like THF are common, they can lead to poor regioselectivity and precipitation of the indole sodium salt. rsc.org In contrast, polar aprotic solvents like DMF often improve the selectivity towards N-alkylation, potentially by better solvating the indole anion. rsc.org The amount of base is also critical; while excess sodium hydride can ensure complete deprotonation, it does not, on its own, suppress C-3 alkylation. rsc.org

Temperature as a Decisive Factor: Temperature has been identified as a decisive factor in controlling the regioselectivity of the alkylation. For the reaction of 2,3-dimethylindole with benzyl bromide using NaH in a THF/DMF solvent system, a significant improvement in N-selectivity was observed with increasing temperature. While reactions at room temperature or slightly elevated temperatures (50-65 °C) showed modest improvements, heating the reaction to 80 °C resulted in complete N-alkylation, affording the desired product in 91% isolated yield. rsc.org It is hypothesized that higher temperatures favor the thermodynamically preferred N-alkylation product over the kinetically favored C-3 alkylation product. rsc.org

Below is a data table summarizing the optimization of the N-alkylation reaction.

EntrySolventTemperature (°C)N:C-3 RatioYield (%)
1THF201:1.6-
2CPME201:1.7-
32-MeTHF201:1.5-
4THF/DMF (1:1)201:1.1-
5THF/DMF (1:1)501.5:1-
6THF/DMF (1:1)653.5:1-
7THF/DMF (1:1)80>20:1 (N-only)91
Data adapted from a study on the optimization of indole N-alkylation. rsc.org

In the context of stereoselective synthesis, optimization is equally crucial. For the CuH-catalyzed N-alkylation, parameters such as the choice of ligand, solvent, and temperature are fine-tuned to maximize both chemical yield and enantiomeric excess (ee). nih.gov For example, in the reaction between N-(2,4,6-trimethylbenzoyloxy)indole and styrene, changing the ligand from a Josiphos derivative to DTBM-SEGPHOS significantly improved the yield and ee, while variations in temperature and solvent further refined the reaction outcome. nih.gov

EntryLigandTemperature (°C)Yield (%)ee (%)N:C3 Ratio
1(R,S)-Josiphos501040>20:1
2(R)-MeO-BIPHEP50<5--
3(R)-DTBM-SEGPHOS507389>20:1
4(R)-DTBM-SEGPHOS707990>20:1
5(R)-DTBM-SEGPHOS908591>20:1
Data adapted from a study on the optimization of CuH-catalyzed enantioselective N-alkylation. nih.gov

These examples underscore that a careful and systematic optimization of reaction conditions is essential for the successful synthesis of this compound and its analogues, ensuring high yield, purity, and, where applicable, stereoselectivity.

Advanced Spectroscopic and Structural Elucidation of N,n Diethyl 2 1h Indol 1 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. For N,N-diethyl-2-(1H-indol-1-yl)acetamide, both ¹H and ¹³C NMR would provide a distinct pattern of signals essential for confirming its molecular structure.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show characteristic signals for the indole (B1671886) ring, the N-acetyl methylene (B1212753) group, and the two ethyl groups of the diethylamide moiety. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and indole nitrogen atoms.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indole H-27.0 - 7.2d~3.0
Indole H-36.4 - 6.6d~3.0
Indole H-4, H-77.5 - 7.7m
Indole H-5, H-67.0 - 7.2m
N-CH₂ (acetyl)4.8 - 5.0s
N-CH₂ (ethyl)3.2 - 3.4q~7.0
CH₃ (ethyl)1.0 - 1.2t~7.0

Note: This is a predicted spectrum. Actual values may vary.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide is expected to appear significantly downfield.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (amide)168 - 172
Indole C-2128 - 130
Indole C-3101 - 103
Indole C-3a128 - 130
Indole C-4120 - 122
Indole C-5121 - 123
Indole C-6119 - 121
Indole C-7109 - 111
Indole C-7a135 - 137
N-CH₂ (acetyl)50 - 55
N-CH₂ (ethyl)40 - 42
CH₃ (ethyl)12 - 14

Note: This is a predicted spectrum. Actual values may vary.

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons. For instance, it would show a correlation between the ethyl group's methylene (CH₂) and methyl (CH₃) protons. It would also help in assigning the coupled protons within the indole ring system, such as H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for definitively assigning the carbon signals of the indole ring and the aliphatic side chain by linking them to their corresponding, more easily assigned proton signals.

In the solid state, molecules can exist in different crystalline forms (polymorphs) or adopt different conformations, which can be investigated using solid-state NMR (ssNMR). While solution NMR provides an average structure, ssNMR can provide insights into the specific packing and conformation in the solid phase.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. Differences in the chemical shifts observed in the ssNMR spectra compared to the solution state, or between different solid forms, can indicate variations in molecular conformation, particularly around the flexible N-acetyl and diethylamide groups.

The N,N-diethylacetamide group can exhibit restricted rotation around the amide C-N bond due to its partial double bond character. This can lead to the two ethyl groups being chemically non-equivalent at lower temperatures.

Variable-temperature (VT) NMR studies could be used to investigate this dynamic process. At room temperature, if the rotation is fast on the NMR timescale, the two ethyl groups would appear as a single set of quartet and triplet signals. Upon cooling, the rotation would slow down, and the spectrum would be expected to show a broadening of these signals, eventually resolving into two distinct sets of signals for the non-equivalent ethyl groups at the coalescence temperature. This allows for the determination of the energy barrier to rotation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing intermolecular interactions. For this compound, these techniques would provide clear signatures for its key structural features.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Technique
N-H Stretch (Indole)~3100-3150FT-IR, Raman
C-H Stretch (Aromatic)~3000-3100FT-IR, Raman
C-H Stretch (Aliphatic)~2850-2970FT-IR, Raman
C=O Stretch (Amide)~1640-1670FT-IR (strong)
C=C Stretch (Aromatic)~1450-1600FT-IR, Raman
C-N Stretch~1200-1350FT-IR, Raman

Note: These are predicted frequencies. Actual values can be influenced by the physical state and intermolecular interactions.

The most prominent feature in the FT-IR spectrum would be the strong absorption band of the tertiary amide carbonyl (C=O) stretch, expected in the region of 1640-1670 cm⁻¹. The exact position of this band can be sensitive to the molecular environment and hydrogen bonding. The spectra would also feature characteristic bands for the aromatic C-H and C=C stretching of the indole ring, as well as the aliphatic C-H stretching of the acetyl and ethyl groups. Raman spectroscopy would be complementary, often providing stronger signals for the non-polar C=C bonds of the indole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₄H₁₈N₂O), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula with high confidence.

Calculated Exact Mass: 230.1419 g/mol

Expected HRMS Result ([M+H]⁺): 231.1497 m/z

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

The fragmentation of protonated this compound is expected to proceed through several characteristic pathways:

Formation of the Indolylacetyl Cation: A primary fragmentation pathway would likely involve the cleavage of the diethylamino group, leading to the formation of an indolylacetyl cation.

Cleavage of the N-CH₂ Bond: Another expected fragmentation is the cleavage of the bond between the indole nitrogen and the acetyl methylene group, resulting in an indole radical cation or a related fragment.

Loss of Ethylene: The diethylamide moiety can undergo fragmentation through the loss of neutral molecules like ethylene.

Predicted Major Fragment Ions in MS/MS:

m/z (Predicted)Possible Structure/Loss
158[M+H - N(CH₂CH₃)₂]⁺
130[Indole-CH₂]⁺
117[Indole]⁺
72[N(CH₂CH₃)₂]⁺

Note: These are predicted fragmentation pathways. The relative intensities of these fragments would depend on the experimental conditions.

This detailed fragmentation pattern would serve as a molecular fingerprint, allowing for the confident identification of the compound and differentiation from its isomers.

X-ray Crystallography for Single Crystal and Powder Diffraction Studies of Molecular Architecture.

Comprehensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any single crystal or powder X-ray diffraction data for this compound. Consequently, a detailed analysis of its crystal structure, including unit cell parameters, space group, and precise atomic coordinates, cannot be provided at this time.

In principle, X-ray crystallography is a powerful technique that could elucidate the three-dimensional arrangement of this molecule in the solid state. A successful crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering unequivocal confirmation of its molecular conformation. Powder X-ray diffraction (PXRD) could be employed to characterize the bulk material, identify crystalline phases, and assess purity.

Analysis of Intermolecular Interactions and Crystal Packing.

Without experimental crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing of this compound remains speculative. However, based on its molecular structure, several types of non-covalent interactions would be anticipated to govern its solid-state architecture. These could include:

van der Waals forces: Arising from transient fluctuations in electron density, these forces would be significant, particularly involving the indole ring and the diethylamino group.

Dipole-dipole interactions: The polar amide group would be expected to participate in strong dipole-dipole interactions, influencing the relative orientation of adjacent molecules.

C-H···π interactions: The ethyl groups and the indole ring itself could act as hydrogen bond donors to the π-system of neighboring indole rings.

A hypothetical representation of potential crystallographic data is presented in the table below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
β (°) 95.67
Volume (ų) 1345.6
Z 4

Note: The data in this table is purely illustrative and not based on experimental results.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral).

The molecular structure of this compound is achiral. It does not possess any stereogenic centers (chiral carbons) or elements of planar or axial chirality, and it has a plane of symmetry. Therefore, it is not optically active and will not exhibit a signal in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD).

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful tool for determining the absolute configuration of chiral compounds. Since this compound is achiral, this technique is not applicable. Should a chiral derivative be synthesized, ECD could then be employed to investigate its stereochemistry.

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 2 1h Indol 1 Yl Acetamide

Reactivity at the Indole (B1671886) Nitrogen Atom

The nitrogen atom of the indole ring in N,N-diethyl-2-(1H-indol-1-yl)acetamide is part of an aromatic system. Its lone pair of electrons is delocalized into the π-system of the ring, which significantly influences its reactivity compared to a typical aliphatic amine.

Unlike unsubstituted indoles where electrophilic attack predominantly occurs at the C3 position, the nitrogen atom in this compound is already substituted. wikipedia.orgquimicaorganica.org This N-substitution prevents direct electrophilic attack on the nitrogen atom in the same manner as N-H indoles. The nitrogen's lone pair is integral to the aromaticity of the indole ring, making it non-basic. wikipedia.org Protonation, a simple form of electrophilic attack, occurs preferentially at the C3 position in acidic conditions, owing to the enamine-like character of the pyrrolic part of the indole ring. wikipedia.orgyoutube.com

While direct electrophilic substitution on the nitrogen is not typical for N-substituted indoles, the nature of the N-substituent can influence the regioselectivity of electrophilic aromatic substitution on the indole ring. Generally, for N-alkylated indoles, electrophilic substitution still favors the C3 position due to the high electron density at this position. bhu.ac.inresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Attack on N-Alkylated Indoles

Electrophile Reagent Example Predicted Major Product
Nitration HNO₃/CH₃COOH 3-Nitro-1-(2-(diethylamino)-2-oxoethyl)-1H-indole
Halogenation NBS/CCl₄ 3-Bromo-1-(2-(diethylamino)-2-oxoethyl)-1H-indole
Formylation POCl₃/DMF 1-(2-(diethylamino)-2-oxoethyl)-1H-indole-3-carbaldehyde

The indole nitrogen in this compound is generally not considered nucleophilic due to the delocalization of its lone pair. However, deprotonation of the C2-proton can be achieved with very strong bases, which would render the indole ring nucleophilic at that position. More relevant to the N1 position is the possibility of nucleophilic substitution, although this is an uncommon reaction pathway for simple N-alkyl indoles. researchgate.net

Studies on related 1-hydroxyindole (B3061041) derivatives have shown that the N1 position can undergo nucleophilic substitution. researchgate.netcore.ac.ukclockss.org This reactivity is attributed to the activation of the nitrogen as a leaving group. While this compound does not possess a hydroxyl group on the nitrogen, this suggests that under specific activating conditions, nucleophilic displacement at the N1 position could be conceivable, though highly challenging.

Reactivity of the Amide Carbonyl Group

The tertiary amide functional group is characterized by a resonance-stabilized C-N bond, which makes it relatively unreactive compared to other carbonyl compounds. However, it can undergo a range of chemical transformations under specific conditions.

Amide hydrolysis, the cleavage of the amide bond by water, can be achieved under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis : The mechanism involves initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of diethylamine (B46881) (which is protonated under acidic conditions to form a non-nucleophilic ammonium (B1175870) salt) yields the carboxylic acid, (1H-indol-1-yl)acetic acid. libretexts.org The protonation of the leaving amine makes this reaction essentially irreversible. youtube.com

Base-Promoted Hydrolysis : This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Elimination of the diethylamide anion is followed by deprotonation of the initially formed carboxylic acid to yield a carboxylate salt. A full equivalent of base is consumed in this process. libretexts.org

Transamidation , the exchange of the amine moiety of an amide, is generally a difficult transformation due to the poor leaving group ability of the amide anion. However, it can be facilitated by the use of catalysts. For tertiary amides, this can involve reaction with primary or secondary amines in the presence of suitable catalysts, such as certain metal complexes or Lewis acids, which activate the carbonyl group. nih.gov

Reduction: Tertiary amides like this compound can be reduced to the corresponding tertiary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. orgoreview.commasterorganicchemistry.com The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (-CH₂-), yielding N,N-diethyl-2-(1H-indol-1-yl)ethanamine. orgoreview.com Milder reducing agents like sodium borohydride (B1222165) are generally ineffective for amide reduction. orgoreview.com Other reagents, such as dialkylboranes (e.g., 9-BBN), can also be employed for the reduction of tertiary amides to amines. chemistrysteps.comacs.org

Table 2: Common Reducing Agents for Tertiary Amides

Reagent Product
Lithium Aluminum Hydride (LiAlH₄) Tertiary Amine
9-Borabicyclo[3.3.1]nonane (9-BBN) Tertiary Amine
Disiamylborane (Sia₂BH) Aldehyde (via partial reduction)

Oxidation: The oxidation of tertiary amides is less common. However, oxidation can occur at the carbon alpha to the nitrogen of the diethylamino group, potentially leading to N-dealkylation.

Reactivity of the Diethylamino Moiety

The diethylamino group is a tertiary amine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic, although the basicity is reduced by the adjacent electron-withdrawing carbonyl group.

Reactions involving the diethylamino moiety can include:

N-Oxide Formation: Tertiary amines can be oxidized to N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids.

N-Dealkylation: The removal of one or both ethyl groups can occur under certain oxidative conditions. mdpi.com For instance, the in vivo metabolism of N,N-diethylacetamide has been suggested to involve oxidative N-dealkylation. nih.gov This process can be mimicked in the laboratory using specific reagents, often involving enzymatic or potent chemical oxidants. The Polonovski reaction is a classical method for the demethylation of tertiary N-oxides, and modified versions can be applied for dealkylation. mdpi.com

Reaction with Electrophiles: While the nitrogen is less nucleophilic than in a simple trialkylamine, it can still react with strong electrophiles. For example, reaction with alkyl halides could lead to the formation of a quaternary ammonium salt.

Alkylation and Quaternization Reactions

The nitrogen atom of the indole ring in N-substituted indoles can act as a nucleophile, participating in alkylation reactions. However, the nucleophilicity of the indole nitrogen in this compound is attenuated by the electron-withdrawing nature of the acetamide (B32628) group. This deactivation makes direct N-alkylation more challenging compared to unsubstituted indole.

Alkylation of N-acylindoles, a class of compounds to which this compound belongs, can be achieved under specific conditions, often requiring the use of strong bases to deprotonate the indole nitrogen, thereby increasing its nucleophilicity, followed by treatment with an alkylating agent. Alternatively, phase-transfer catalysis has been employed for the N-alkylation of indoles.

Quaternization involves the alkylation of the indole nitrogen to form a quaternary ammonium salt. wikipedia.orgmdpi.comtaylorandfrancis.comresearchgate.net For N-substituted indoles like this compound, this would involve the formation of a quaternary indolylammonium species. Such reactions typically require potent alkylating agents and may be facilitated by conditions that promote the formation of a cationic intermediate. The stability and reactivity of these quaternary salts can vary based on the nature of the alkyl group and the counter-ion.

It is important to note that electrophilic attack on the indole ring can also occur at the C3 position, which is electronically the most favored site for electrophilic substitution in the indole nucleus. bhu.ac.inresearchgate.net The regioselectivity between N-alkylation and C3-alkylation is influenced by several factors, including the nature of the electrophile, the solvent, the temperature, and the presence of catalysts. frontiersin.org In the case of this compound, the steric hindrance from the N-substituent and its electronic effect would play a crucial role in directing the outcome of alkylation reactions.

Detailed Reaction Mechanism Studies on Transformations Involving this compound

Understanding the detailed reaction mechanisms of transformations involving this compound is essential for predicting its chemical behavior and for the rational design of synthetic routes. While specific experimental studies on this particular compound are limited, a wealth of information from studies on related N-acylindoles and other indole derivatives allows for the construction of plausible mechanistic pathways.

Kinetic and Thermodynamic Considerations

The reactions of this compound, particularly those involving electrophilic attack on the indole ring, are governed by both kinetic and thermodynamic factors. The initial site of attack by an electrophile is often determined by the kinetic stability of the transition state, while the final product distribution is influenced by the thermodynamic stability of the products.

For electrophilic substitution on the indole ring, the C3 position is generally the kinetically and thermodynamically favored site of attack. bhu.ac.in This is because the intermediate carbocation (an indoleninium ion) formed by attack at C3 is more stabilized by resonance involving the nitrogen lone pair than the intermediate formed by attack at other positions. The N-acetamide group, being electron-withdrawing, will generally decrease the rate of electrophilic aromatic substitution compared to unsubstituted indole.

Computational studies on model indole systems provide insights into the energetics of these reactions. The table below presents theoretically calculated activation energies for the electrophilic attack at different positions of a model N-acylindole.

Position of Electrophilic AttackRelative Activation Energy (kcal/mol)Relative Product Stability (kcal/mol)
N115.2-5.8
C225.8-10.2
C312.5-15.7

Note: The data in this table is illustrative and based on computational models of a generic N-acylindole. Actual experimental values for this compound may vary.

Identification and Characterization of Reaction Intermediates

The reactions of indoles typically proceed through charged intermediates. In the case of electrophilic substitution on the indole ring of this compound, the key intermediate is a resonance-stabilized carbocation known as an indoleninium ion or a σ-complex.

Attack of an electrophile (E⁺) at the C3 position leads to the formation of an indoleninium ion where the positive charge is delocalized over the C2 position and the nitrogen atom. The stability of this intermediate is a crucial factor in determining the reaction pathway. The electron-withdrawing N-acetamide group in this compound would destabilize this cationic intermediate to some extent, thereby slowing down the reaction rate compared to an N-alkylindole.

These reactive intermediates are typically short-lived and are characterized using spectroscopic techniques under conditions that allow for their observation, such as low-temperature NMR spectroscopy. jst.go.jpmdpi.comresearchgate.netresearchgate.net The chemical shifts and coupling constants of the protons in the indoleninium ion provide valuable information about its structure and charge distribution.

Transition State Analysis and Energy Profiles

The transition state in a chemical reaction represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. For electrophilic substitution reactions of this compound, the transition state for the formation of the indoleninium ion intermediate involves the partial formation of a new bond between the electrophile and the indole ring, and a partial breaking of the aromatic π-system.

Computational chemistry provides a powerful tool for modeling the structures and energies of these transition states. researchgate.net Theoretical calculations can map out the entire reaction energy profile, from reactants to products, including any intermediates and transition states. This allows for a detailed understanding of the factors that control the reaction's feasibility and selectivity.

The energy profile for a typical electrophilic substitution at the C3 position of an N-acylindole would show two transition states and one intermediate (the indoleninium ion). The first transition state corresponds to the attack of the electrophile, and the second to the departure of a proton to restore the aromaticity of the indole ring. The presence of the N-acetamide group would be expected to raise the energy of the first transition state, reflecting the deactivating nature of this substituent.

Below is an illustrative data table summarizing computed relative energies for a model electrophilic substitution reaction on an N-acylindole.

Reaction SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (C3-attack)+18.5
Indoleninium Ion Intermediate+5.2
Transition State 2 (Proton loss)+7.8
Products-12.3

Note: The data in this table is hypothetical and based on computational models for a generic N-acylindole electrophilic substitution. Actual experimental values for this compound may differ.

Theoretical and Computational Studies on N,n Diethyl 2 1h Indol 1 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electron distribution, orbital energies, and the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) for Ground State Properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical DFT study of N,N-diethyl-2-(1H-indol-1-yl)acetamide would involve optimizing the molecular geometry to find the lowest energy conformation. This process would yield key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can determine various ground-state electronic properties, including the dipole moment, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Ab Initio Methods for High-Accuracy Calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for properties such as electron correlation energies and interaction energies. For a molecule like this compound, these high-accuracy calculations could be used to refine the geometric parameters and electronic properties obtained from DFT.

Conformational Analysis and Potential Energy Surfaces.

The flexibility of the diethylacetamide side chain attached to the indole (B1671886) ring suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of a molecule. By using a classical force field, MM can be used to perform a systematic search for low-energy conformers. Subsequently, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time at a given temperature. An MD simulation of this compound would provide insights into its flexibility, the time-averaged distribution of conformations, and the potential for intramolecular hydrogen bonding.

Exploration of Torsional Barriers and Steric Effects.

A key aspect of the conformational analysis of this compound would be the investigation of the rotational barriers around the single bonds in the acetamide (B32628) side chain. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed. This analysis would reveal the most stable conformations and the energy required to interconvert between them. It would also highlight the role of steric hindrance between the diethylamino group and the indole ring in determining the preferred molecular shape.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption) via Computational Models.

Computational models are invaluable for predicting and interpreting spectroscopic data.

For this compound, theoretical calculations could predict its characteristic spectroscopic signatures. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). The predicted shifts, when compared to experimental data, can help in the structural elucidation and assignment of resonances.

Theoretical calculations of infrared (IR) frequencies and intensities can be performed using DFT. The computed vibrational spectrum can be compared with experimental IR spectra to identify characteristic vibrational modes of the molecule, such as the C=O stretching of the amide group and the N-H stretching of the indole ring.

The prediction of UV-Vis absorption spectra can be achieved using Time-Dependent Density Functional Theory (TD-DFT). These calculations would provide information about the electronic transitions, the corresponding excitation energies, and the oscillator strengths, which determine the intensity of the absorption bands. This would help in understanding the photophysical properties of this compound.

In the absence of specific published research on this compound, the detailed data tables and specific research findings for each of these subsections cannot be provided. The information presented here is a general overview of the computational methodologies that would be applied in a theoretical study of this compound.

Reactivity Descriptors and Conceptual DFT for Predicting Reaction Sites

Conceptual Density Functional Theory (DFT) serves as a powerful framework for understanding and predicting the chemical reactivity of molecular systems. By utilizing various reactivity descriptors, it is possible to identify the most probable sites for electrophilic, nucleophilic, and radical attacks. For this compound, these computational tools can provide significant insights into its chemical behavior without the need for experimental studies.

The core idea of conceptual DFT is to analyze the change in electron density to predict how a molecule will interact with other chemical species. Key global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity, on the other hand, is assessed using descriptors such as the Fukui function and local softness (s). These local descriptors are crucial for identifying the specific atoms within a molecule that are most susceptible to attack. nih.govsapub.org

The Fukui function, f(r), indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. Condensed Fukui functions are used to approximate this for individual atomic sites. There are three main types of Fukui functions:

fk+ : for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

fk- : for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

fk0 : for radical attack.

A higher value of a particular Fukui function at an atomic site suggests a higher reactivity of that site for the corresponding type of attack. nih.govmdpi.com

Local softness (s) is another important descriptor that is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a specific site within the molecule. mdpi.com A higher local softness value indicates a more reactive site. The analysis of these descriptors allows for a detailed mapping of the reactive sites of this compound. For instance, in related acetamide derivatives, studies have shown that nitrogen and oxygen atoms are often the primary sites for interaction with other molecules. researchgate.netnih.gov

For this compound, one would expect the oxygen atom of the carbonyl group to be a likely site for electrophilic attack due to its high electronegativity and the presence of lone pairs of electrons. The nitrogen atoms, both in the indole ring and the diethylamine (B46881) group, could also exhibit nucleophilic character. The aromatic indole ring, with its delocalized π-electron system, is likely to have specific carbon atoms that are more susceptible to electrophilic substitution.

Table 1: Hypothetical Reactivity Descriptors for Selected Atoms of this compound

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the available literature. They are based on general principles of reactivity for similar functional groups.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)sk+ (Local Softness for Nucleophilic Attack)sk- (Local Softness for Electrophilic Attack)
Indole N0.0850.1200.1700.240
Indole C20.1100.0950.2200.190
Indole C30.1500.0800.3000.160
Carbonyl C0.1800.0500.3600.100
Carbonyl O0.0600.2500.1200.500
Amide N0.0750.1100.1500.220

Solvation Models and Implicit/Explicit Solvent Effects on this compound

The chemical behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational solvation models are essential for studying these effects and can be broadly categorized into implicit and explicit models. wikipedia.org The choice of model depends on the desired balance between computational cost and accuracy.

Implicit Solvation Models

Implicit, or continuum, solvation models treat the solvent as a continuous medium with averaged properties, such as a dielectric constant. fiveable.mewikipedia.org This approach significantly reduces the computational expense by not representing individual solvent molecules. acs.org Popular implicit models include:

Polarizable Continuum Model (PCM) : This model places the solute molecule in a cavity within a polarizable dielectric continuum that represents the solvent. wikipedia.org

Solvation Model based on Density (SMD) : The SMD model is a universal solvation model that uses the solute's electron density to define the cavity and includes parameters for various solvent properties. q-chem.comacs.org

Conductor-like Screening Model (COSMO) : COSMO treats the solvent as a conductor-like dielectric continuum, which simplifies the calculation of the solvent's polarization. wikipedia.org

Explicit Solvation Models

Explicit solvation models represent individual solvent molecules and their interactions with the solute. fiveable.me This approach provides a more detailed and physically realistic description of the solvent environment, including specific solute-solvent interactions like hydrogen bonding. rsc.org Explicit models are typically used in molecular dynamics (MD) or Monte Carlo (MC) simulations. wikipedia.org

For this compound, an explicit model would be crucial for studying processes where specific interactions with solvent molecules are important. For example, in an aqueous solution, water molecules could form hydrogen bonds with the carbonyl oxygen and the indole nitrogen, which would not be explicitly represented in an implicit model. Studies on the related indole molecule have shown that explicit solvent models are important for accurately modeling its photophysical properties in aqueous solution. nih.govaip.orgrsc.orgresearchgate.netaip.org

Hybrid Implicit/Explicit Models

Hybrid models offer a compromise by treating the immediate solvation shell around the solute explicitly, while the bulk solvent is represented by a continuum model. wikipedia.orgwikipedia.org This can capture the most important specific solute-solvent interactions while maintaining a manageable computational cost.

The choice of solvation model can have a significant impact on the predicted properties of this compound. While implicit models are computationally efficient for general predictions, explicit models are necessary for a more accurate description of specific solvent effects.

Table 2: Comparison of Implicit and Explicit Solvation Models for Studying this compound

Model TypeDescriptionAdvantagesDisadvantagesApplicability to this compound
Implicit (e.g., PCM, SMD)Solvent is treated as a continuous medium with a dielectric constant.Computationally efficient; good for calculating solvation free energies and bulk effects. fiveable.meacs.orgDoes not account for specific solute-solvent interactions like hydrogen bonding. acs.orgPredicting overall stability in different solvents; assessing conformational preferences.
ExplicitIndividual solvent molecules are represented.Provides a detailed description of the solvent structure and specific interactions. fiveable.mersc.orgComputationally expensive; requires extensive sampling. wikipedia.orgStudying the role of hydrogen bonding with the carbonyl group and indole ring; understanding reaction mechanisms involving solvent participation.
HybridA combination of explicit and implicit models.Balances computational cost and accuracy by treating the first solvation shell explicitly. wikipedia.orgwikipedia.orgCan be more complex to set up and parameterize.Investigating reactions where the immediate solvent environment plays a critical role.

Design, Synthesis, and Characterization of N,n Diethyl 2 1h Indol 1 Yl Acetamide Derivatives and Analogues

Structural Modifications on the Indole (B1671886) Ring System.

The indole ring is a privileged scaffold in medicinal chemistry, and its modification is a primary strategy for modulating the properties of indole-containing compounds. nih.gov Research has focused on both the introduction of functional groups at various positions and the alteration of the core heterocyclic structure itself.

Functionalization at Various Ring Positions (C-2 to C-7).

The inherent reactivity of the indole ring allows for functionalization, though the C-3 position is typically the most nucleophilic. However, various strategies have been developed to introduce substituents at other positions of the indole core in related acetamide (B32628) structures. Direct C-H functionalization, often guided by a directing group on the indole nitrogen, has emerged as a powerful tool for achieving regioselectivity. For instance, carbamoyl-directing groups have been used with ruthenium catalysts to achieve C–H functionalization. researchgate.net

Research has demonstrated successful modifications across the ring:

C-2 and C-3 Positions: While N-1 alkylation is the focus of the parent compound, many related structures are derived from indole-3-acetic acid or involve functionalization at the C-2 and C-3 positions. nih.govnih.gov For example, a library of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides was synthesized to explore specific biological activities. nih.gov

C-5 Position: 5-substituted indoles, including those with electron-donating and electron-withdrawing groups, have been successfully used as substrates in dehydrogenative coupling reactions to form N-acylated indoles. nih.gov

C-7 Position: The direct functionalization of the C-7 position has been achieved through the introduction of bulky directing groups at the N-1 position, which enables site-selective coordination to metal catalysts. mdpi.com

The table below summarizes representative functionalizations on the indole ring of acetamide derivatives.

Table 1: Examples of Functionalization on the Indole Ring

Position Substituent/Modification Synthetic Strategy Research Focus
C-2 Thio-linkage to phenyl-acetamide Coupling of 3-thioindole with N-phenyl-2-bromoacetamide Development of polymerase inhibitors nih.gov
C-3 Formyl group Vilsmeier-Haack reaction on indole precursors Synthesis of precursors for fused-ring systems mdpi.com
C-5 Methoxy, Nitro Use of substituted indole starting materials Exploration of electronic effects in coupling reactions nih.gov
C-6 Halides, Alkoxy groups Not detailed General derivatization for SAR studies nih.gov
C-7 Amino-dihydronaphthyl Ruthenium-catalyzed C-H functionalization Directed synthesis of complex analogues researchgate.net

Fused Ring Systems and Heteroatom Replacements in the Indole Core.

Altering the fundamental bicyclic structure of the indole core through ring fusion or heteroatom replacement offers a pathway to novel chemical space.

Fused Ring Systems: The creation of polycyclic indole scaffolds is a key area of research. Methodologies for forming C3/C4-fused tricyclic and tetracyclic indoles have been developed. nih.govmdpi.com One notable approach involves an acid-catalyzed cascade reaction that results in a novel tetracyclic indole system. mdpi.com Another strategy involves the late-stage construction of the indole core onto a pre-existing ring, such as in the synthesis of indoloazepinones, which are promising anticancer compounds. acs.org This contrasts with traditional methods that build a new ring onto a pre-existing indole. acs.org

Heteroatom Replacements: Azaindoles, which are bioisosteres of indoles, feature a nitrogen atom replacing one of the carbon atoms in the benzene (B151609) portion of the ring system. rsc.org This substitution can enhance properties such as solubility and bioavailability. rsc.org Numerous synthetic methods have been developed to access the various isomers of azaindoles, often starting from pyridine (B92270) or pyrrole (B145914) building blocks. rsc.orgrsc.org The synthesis of 7-azaindoles, for example, can be achieved through domino reactions of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes. rsc.org

Table 2: Modifications to the Indole Core Structure

Modification Type Resulting Structure Synthetic Approach
Ring Fusion (C3-C4) Tetracyclic Imidazo[1,2-b]pyrrolo[4,3,2-de]isoquinolin-6(2H)-one Acid-catalyzed intramolecular cyclization cascade mdpi.com
Ring Fusion Indoloazepinone Sequential photochemical [5+2] cycloaddition and photoredox-catalyzed indole formation acs.org
Heteroatom Replacement 7-Azaindole Domino reaction of 2-fluoro-3-methylpyridine and an aldehyde rsc.org
Heteroatom Replacement Various Azaindoles Cyclization from pyridine or pyrrole precursors rsc.org

Variations of the N-Acylacetamide Side Chain.

The N-acylacetamide side chain provides multiple points for modification, including the alkyl linker, the terminal amine, and the amide bond itself. These changes are critical for fine-tuning the molecule's steric and electronic properties.

Alterations in Alkyl Chain Length and Branching.

The length and branching of the alkyl chain connecting the indole nitrogen to the amide carbonyl can influence the molecule's flexibility and orientation.

Alkyl Chain Homologation: The synthesis of derivatives with elongated side chains, such as N,N-disubstituted-3-(1H-indol-1-yl)propanamides and butanamides, has been reported. These are typically achieved by using starting materials with longer alkyl chains, for example, by coupling an indole with a 3-halopropanamide or a 4-halobutanamide. Studies on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives demonstrate the successful synthesis of these extended analogues. researchgate.netresearchgate.net

Branching on the Alkyl Chain: The introduction of substituents on the alkyl chain creates chiral centers and adds steric bulk. For instance, the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involves an alpha-methyl group on the acyl chain, derived from the use of naproxen (B1676952) (a substituted propanoic acid) as a starting material. mdpi.com Palladium-catalyzed asymmetric allylic alkylation provides a route to a variety of chiral, branched N-alkylated indoles. mdpi.com

Table 3: Variations in the N-Acyl Side Chain Structure

Modification Example Derivative Class Synthetic Precursor
Chain Extension (n=2) Indole-1-yl-propanamides 3-Halopropanamide or Indole-3-propanoic acid researchgate.net
Chain Extension (n=3) Indole-1-yl-butanamides 4-Halobutanamide mdpi.com
Alpha-Methyl Branching 2-(Indol-1-yl)propanamides 2-Halopropanamide or 2-substituted propanoic acids mdpi.com
Alpha-Cycloalkyl Branching N-(1-cycloalkyl-2-propen-1-yl)indoles α-cycloalkyl substituted allyl acetates mdpi.com

Substitution of the Diethylamino Group with Diverse Amine Moieties.

Replacing the N,N-diethyl group with other amine functionalities is a common strategy to explore a wide range of chemical properties, from basicity to hydrogen-bonding potential. The synthesis typically involves the N-alkylation of the indole with a 2-haloacetamide bearing the desired amine, or the coupling of 2-(1H-indol-1-yl)acetic acid with a primary or secondary amine. A vast library of indole-3-acetamides has been synthesized by coupling indole-3-acetic acid with various substituted anilines using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govacs.org

Table 4: Representative Amine Moieties Substituted for the Diethylamino Group

Amine Moiety Derivative Class Research Context
Substituted Anilines 2-(Indol-yl)-N-(substituted-phenyl)acetamides Antihyperglycemic and antioxidant agents nih.govacs.org
Phenylethylamine (S)-(-)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Structural characterization nih.gov
Thiazolylamines 2-(1H-indol-1-yl)-N-(4-aryl-1,3-thiazol-2-yl)acetamide Novel compound synthesis molport.com
3,4,5-Trimethoxyphenylamine N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides Tubulin polymerization inhibitors rsc.org

Isosteric and Bioisosteric Replacements in the Amide Moiety.

The amide bond is a critical functional group, but it can be susceptible to metabolic cleavage. Replacing it with isosteres (groups with similar size and shape) or bioisosteres (groups with similar biological properties) can lead to compounds with improved pharmacokinetic profiles. Common amide bioisosteres include heterocycles like triazoles, oxadiazoles, and pyrazoles.

In the context of indole derivatives, researchers have designed and synthesized compounds where the acetamide group is replaced by other functionalities. For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl) derivatives were synthesized where the acetyl group was replaced by a 2-(1H-pyrazol-1-yl) or a triazolyl moiety, effectively creating bioisosteres of the parent acetamide structure. rsc.org

Table 5: Isosteric and Bioisosteric Replacements for the Amide Group

Bioisosteric Replacement Resulting Linker Rationale Example Context
1H-Pyrazol-1-yl -CH2-(Pyrazolyl)- Mimics H-bonding, improves metabolic stability Synthesis of tubulin polymerization inhibitors rsc.org
Triazolyl -CH2-(Triazolyl)- Mimics H-bonding, improves metabolic stability Synthesis of tubulin polymerization inhibitors rsc.org
Thioamide -CH2-C(=S)N(Et)2 Alters electronic character and H-bonding General peptidomimetic design
Trifluoroethylamine -CF2-CH2-N(Et)2 Enhances metabolic stability, reduces amine basicity General peptidomimetic design

Diversity-Oriented Synthesis (DOS) and Library Generation Strategies

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate a collection of structurally diverse small molecules from a common starting material. This approach is instrumental in exploring a wide range of chemical space to identify novel compounds with potential therapeutic applications. In the context of N,N-diethyl-2-(1H-indol-1-yl)acetamide, DOS and other library generation strategies focus on modifying the core indole scaffold, the acetamide moiety, and the N,N-diethyl groups to create a library of analogues. These strategies often employ parallel synthesis techniques to efficiently produce a large number of compounds.

One common approach to generating a library of this compound derivatives involves the N-alkylation of a diverse set of substituted indoles with 2-chloro-N,N-diethylacetamide. This method allows for the introduction of a wide variety of substituents on the indole ring, leading to a library of compounds with diverse electronic and steric properties. For example, a library of N-acetamide indole derivatives has been synthesized with modifications at the 6-position of the indole framework, such as the introduction of a 1,3,4-oxadiazole (B1194373) moiety. nih.gov

Another strategy focuses on the modification of the acetamide portion of the molecule. Starting from indole-1-acetic acid, a library of amide derivatives can be generated by coupling the carboxylic acid with a variety of primary and secondary amines. This approach allows for the exploration of the structure-activity relationship (SAR) of the N,N-diethylacetamide group by replacing it with other alkyl, aryl, or heterocyclic amines.

A more advanced strategy involves a multi-step synthesis that allows for diversification at multiple points of the molecule. For instance, a synthetic pathway can be designed to first build a functionalized indole core, which is then alkylated with a haloacetamide derivative. The functional group on the indole core can then be further modified to generate additional diversity. An example of such a strategy is the synthesis of N-acetamide indole analogs with a (N-methyl)pyrazole in the 6-position of the indole core, achieved through a Suzuki coupling reaction in the final step. nih.gov

The following table provides examples of synthesized derivatives based on the this compound scaffold, showcasing the diversity that can be achieved through various synthetic strategies.

Compound IDIndole SubstitutionAmide MoietySynthetic Strategy
1a 6-(1,3,4-oxadiazol-2-yl)N,N-diethylMulti-step synthesis with late-stage diversification
1b 6-(5-methyl-1,3,4-oxadiazol-2-yl)N,N-diethylMulti-step synthesis with late-stage diversification
2a 6-bromoN-phenylN-alkylation of substituted indole
2b 6-bromoN-(4-chlorophenyl)N-alkylation of substituted indole
3a UnsubstitutedN-benzylAmide coupling from indole-1-acetic acid
3b UnsubstitutedN-morpholinylAmide coupling from indole-1-acetic acid

This table is generated based on synthetic strategies described in the literature for analogous indole acetamide derivatives and represents a potential library based on the this compound scaffold.

Stereochemical Implications of Derivative Synthesis and Their Control

The synthesis of derivatives of this compound can have significant stereochemical implications, particularly when new chiral centers are introduced into the molecule. The presence of stereoisomers can lead to differences in biological activity, potency, and safety profiles. Therefore, the control of stereochemistry during the synthesis of these derivatives is of paramount importance.

Stereocenters can be introduced at various positions in the this compound scaffold. For example, substitution at the α-position of the acetamide group or on the N,N-diethyl moiety can create a chiral center. Additionally, if the indole ring is substituted with a group that contains a stereocenter, the resulting molecule will exist as a mixture of diastereomers.

Several strategies can be employed to control the stereochemistry during the synthesis of these derivatives:

Asymmetric Synthesis: This approach involves the use of chiral catalysts, reagents, or auxiliaries to selectively produce one enantiomer over the other. For instance, chiral phase-transfer catalysts can be used in the N-alkylation of indoles to achieve enantioselective synthesis. Chiral Brønsted acids have also been utilized as catalysts in asymmetric Friedel-Crafts reactions of indoles, which could be adapted for the synthesis of certain derivatives. mdpi.com

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials that already contain the desired stereocenter. For example, a chiral amine could be used in the amide coupling step to generate a single enantiomer of the final product.

Resolution of Racemates: In cases where a racemic mixture is synthesized, chiral chromatography or enzymatic resolution can be used to separate the enantiomers. Lipases, for instance, have been successfully used for the kinetic resolution of racemic precursors in the synthesis of other chiral pharmaceutical compounds. mdpi.com

The stereochemical outcome of a reaction can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the substrates. Careful optimization of these reaction conditions is crucial for achieving high levels of stereocontrol.

The following table illustrates potential chiral derivatives of this compound and the methods that could be employed for their stereocontrolled synthesis.

Derivative StructureChiral Center LocationPotential Method for Stereocontrol
N,N-diethyl-2-(2-methyl-1H-indol-1-yl)acetamideC2 of the indole ringAsymmetric hydrogenation of a precursor
N-ethyl-N-(2-hydroxypropyl)-2-(1H-indol-1-yl)acetamideC2 of the N-propyl groupChiral pool synthesis using (R)- or (S)-1-aminopropan-2-ol
2-(1H-indol-1-yl)-N,N-di-sec-butylacetamideN-sec-butyl groupsChiral pool synthesis using (R)- or (S)-sec-butylamine
N,N-diethyl-2-(1H-indol-1-yl)-3-phenylpropanamideα-position to the carbonylAsymmetric alkylation of an enolate precursor

This table provides hypothetical examples of chiral derivatives and suggests plausible methods for stereochemical control based on established synthetic methodologies.

Role of N,n Diethyl 2 1h Indol 1 Yl Acetamide As a Synthetic Precursor or Intermediate

Utilization in the Total Synthesis of Complex Natural Products and Advanced Organic Molecules

There is currently a lack of specific, documented instances of N,N-diethyl-2-(1H-indol-1-yl)acetamide being utilized as a key intermediate or precursor in the total synthesis of complex natural products or advanced organic molecules. Synthetic efforts in the field of indole (B1671886) alkaloids and other complex molecules often involve the construction of the indole nucleus as part of the core strategy, or the use of differently substituted indole building blocks. While various indole derivatives are staples in synthetic chemistry, the specific role of this compound in this capacity is not prominently featured in the literature.

Application as a Building Block in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade transformations are powerful tools for the efficient synthesis of complex molecular architectures. The indole scaffold is frequently incorporated into molecules synthesized via these methods. For instance, multi-component reactions are known for the synthesis of various N-Aryl-2-(indol-3-yl)acetamides. However, the specific application of this compound as a reactive component or building block in such reactions is not described in the available literature. The reactivity of the indole nitrogen and the acetamide (B32628) group could theoretically allow for its participation in certain MCRs or cascade sequences, but specific examples have not been reported.

This compound as a Ligand Scaffold in Organometallic Chemistry or Organocatalysis

The use of this compound as a ligand scaffold in organometallic chemistry or organocatalysis is not documented in the scientific literature. While acetamide moieties can act as coordinating groups for metal centers, and indole-based ligands are known, the specific combination found in this compound has not been reported as a ligand for catalytic applications. Research in this area is focused on ligands with specific electronic and steric properties to achieve high catalytic activity and selectivity, and to date, this compound has not been identified as a privileged scaffold for these purposes.

Advanced Analytical Methodologies for N,n Diethyl 2 1h Indol 1 Yl Acetamide Purity and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification (HPLC, GC, SFC)

Chromatography is the cornerstone of analytical chemistry for separating and quantifying compounds in a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques applicable to the analysis of N,N-diethyl-2-(1H-indol-1-yl)acetamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like indole (B1671886) derivatives. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this compound, utilizing a non-polar stationary phase and a polar mobile phase. The method's parameters can be optimized to achieve efficient separation from starting materials, by-products, and degradation products.

Key aspects of an HPLC method include the choice of column, mobile phase composition, flow rate, and detector. For indole-containing structures, UV detection is highly effective due to the chromophoric nature of the indole ring system, typically with detection wavelengths set between 210 and 280 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis or Photodiode Array (PDA) at 220 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a moderate molecular weight and potential for thermal degradation, careful method development is required. The analysis would typically involve a high-temperature capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing structural information for peak identification.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a green and efficient alternative to both HPLC and GC, particularly for the analysis and purification of complex mixtures. It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like methanol. oup.comresearchgate.net This technique offers the advantages of high speed, efficiency, and reduced environmental impact due to lower solvent consumption. oup.comresearchgate.net SFC is well-suited for the analysis of indole derivatives. nih.govnih.gov Polysaccharide-based chiral stationary phases are frequently used in SFC for enantiomeric separations. oup.comoup.com

For this compound, an SFC method would provide rapid analysis times and high resolution. The conditions can be fine-tuned by adjusting the pressure, temperature, and the nature and proportion of the co-solvent.

Table 2: Representative SFC Method Parameters for Indole Derivative Analysis

Parameter Condition
Column Polysaccharide-based (e.g., Lux Cellulose-4)
Mobile Phase Supercritical CO₂ with Methanol as co-solvent
Elution Mode Isocratic (e.g., 70% CO₂ / 30% Methanol) oup.com
Flow Rate 3.0 mL/min oup.com
Back Pressure 100 bar oup.com
Column Temperature 40°C oup.com

| Detector | UV-Vis (210-400 nm) oup.com |

In-Situ Spectroscopic Methods for Real-Time Reaction Progress Monitoring (e.g., ATR-IR, NMR)

Monitoring chemical reactions in real-time is essential for understanding reaction kinetics, identifying intermediates, and optimizing process parameters. In-situ spectroscopic techniques allow for continuous analysis of the reaction mixture without the need for sampling.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

ATR-IR is a powerful process analytical technology (PAT) tool for real-time reaction monitoring. An ATR probe is inserted directly into the reaction vessel, allowing for the continuous collection of infrared spectra. The synthesis of this compound typically involves the N-alkylation of an indole precursor. rsc.orgyoutube.com This reaction can be monitored by tracking the disappearance of the characteristic N-H stretching vibration of the indole starting material (typically around 3400 cm⁻¹) and the simultaneous appearance of new bands corresponding to the product, such as C=O stretching vibrations of the acetamide (B32628) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy offers detailed structural information and quantitative data throughout a chemical reaction. By placing a flow tube from the reactor inside the NMR spectrometer or using a benchtop NMR instrument, the reaction can be followed in real-time. For the synthesis of this compound, ¹H NMR can be used to monitor the disappearance of the indole N-H proton signal and the appearance of new signals corresponding to the N-CH₂- group of the acetamide side chain. rsc.org Quantitative ¹H NMR (qNMR) can provide precise measurements of the concentration of reactants, intermediates, and products over time, enabling detailed kinetic analysis. nih.gov

Chiral Separation Techniques for Enantiomeric Excess Determination (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, derivatives can be synthesized that contain stereocenters. For such chiral compounds, determining the enantiomeric excess (ee) is critical, as different enantiomers can exhibit distinct biological activities.

Chiral chromatography is the primary method for separating enantiomers. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is particularly advantageous for chiral separations, often providing faster and more efficient separations than chiral HPLC. oup.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving a wide range of chiral indole derivatives. oup.comoup.com The separation is achieved through differential interactions between the enantiomers and the chiral selector of the stationary phase. The choice of the organic modifier and any additives in the mobile phase can be optimized to improve resolution.

Table 3: Typical Chiral SFC Conditions for Enantiomeric Separation of Indole Derivatives

Parameter Condition
Technique Supercritical Fluid Chromatography (SFC)
Column Chiral Stationary Phase (e.g., Lux Cellulose-2, Lux Cellulose-4) oup.com
Mobile Phase CO₂ / Methanol oup.com
Additives Basic (e.g., Diethylamine) or acidic additives may be used to improve peak shape

| Detector | UV-Vis or Circular Dichroism (CD) |

The development of robust analytical methods is a prerequisite for the comprehensive characterization of this compound and its derivatives. The techniques outlined provide the means to ensure chemical purity, monitor synthesis, and, where applicable, determine the enantiomeric composition of related chiral molecules.

Future Research Directions and Emerging Paradigms for N,n Diethyl 2 1h Indol 1 Yl Acetamide Studies

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of N,N-diethyl-2-(1H-indol-1-yl)acetamide. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic pathways, and identify potential side products with increasing accuracy. nih.govchemcopilot.com For a molecule like this compound, which is built upon the versatile indole (B1671886) scaffold, ML models can be trained on the extensive existing knowledge of indole chemistry to accelerate the discovery of novel derivatives and synthetic methodologies.

Machine learning algorithms, such as random forests and neural networks, have already shown promise in predicting the outcomes of C-H activation reactions on indoles, a key strategy for functionalizing the indole core. francis-press.com Future research will likely focus on developing more sophisticated models that can handle the complexity of multi-step syntheses and predict reaction yields and stereoselectivity with high fidelity. rjptonline.org This data-driven approach will enable chemists to move away from time-consuming trial-and-error experimentation and toward a more predictive and efficient research paradigm. chemcopilot.comeurekalert.org

Active learning frameworks, where the ML model suggests the most informative experiments to perform next, will be particularly valuable. nih.gov This synergy between computational prediction and experimental validation will streamline the optimization of reaction conditions—such as catalyst, solvent, and temperature—for the synthesis of this compound and its analogs. The ultimate goal is to create predictive platforms that allow for the in silico design of synthetic routes with a high probability of success in the laboratory. nso-journal.org

Table 1: Applications of AI/ML in the Study of Indole Acetamides

Application AreaAI/ML TechniquePotential Impact on this compound Research
Reaction Prediction Graph Convolutional Neural Networks, Sequence-to-Sequence ModelsPrediction of products and side products for novel reactions involving the indole scaffold. nih.gov
Retrosynthesis Planning Monte Carlo Tree Search, Reinforcement LearningAutomated design of efficient multi-step synthetic routes to complex derivatives.
Reaction Optimization Bayesian Optimization, Active LearningRapid identification of optimal reaction conditions (catalyst, solvent, temperature) for synthesis. nih.gov
Property Prediction Quantitative Structure-Activity Relationship (QSAR) ModelsForecasting the biological and chemical properties of new, unsynthesized derivatives.

Exploration of Non-Canonical Reactivity Patterns and Unconventional Synthetic Routes

While classical methods for indole synthesis, such as the Fischer and Larock syntheses, are well-established, future research will increasingly focus on unconventional strategies that offer greater efficiency, atom economy, and access to novel chemical space. pcbiochemres.comluc.edu For this compound, this involves exploring reactivity patterns that deviate from traditional electrophilic aromatic substitution at the C3 position or N-alkylation.

One promising avenue is the continued development of C-H activation/functionalization reactions. francis-press.com These methods allow for the direct introduction of functional groups onto the indole nucleus without the need for pre-functionalized starting materials, representing a more sustainable and efficient approach. nih.gov Research into rhodium-catalyzed annulation, for example, has opened new pathways for synthesizing tryptophan variants, which could be adapted for indole acetamides. nih.gov

Furthermore, the exploration of multicomponent reactions (MCRs) presents a powerful strategy for rapidly assembling complex molecules like this compound and its derivatives in a single step. rug.nl An innovative two-step synthesis of indole-2-carboxamides involving an Ugi four-component reaction followed by acid-catalyzed cyclization highlights the potential for highly sustainable and efficient routes that avoid harsh conditions and metal catalysts. rug.nl Discovering and developing new MCRs that incorporate the indole-1-yl acetamide (B32628) scaffold will be a key area of future investigation. Additionally, photochemical methods that operate under mild, catalyst-free conditions are gaining traction for indole functionalization, offering green and efficient alternatives to traditional thermal reactions. researchgate.netnih.gov

High-Throughput Experimentation and Automation in Discovery of New Transformations

The discovery of new reactions and the optimization of existing ones for the synthesis of this compound can be dramatically accelerated through the use of high-throughput experimentation (HTE) and laboratory automation. synplechem.comresearchgate.net These technologies enable researchers to perform and analyze hundreds or even thousands of reactions in parallel, rapidly screening a wide range of catalysts, reagents, and conditions. lbl.govlabmanager.comchemeurope.com

Automated synthesis platforms can be programmed to execute complex reaction sequences, purify the products, and analyze the outcomes, freeing up researchers to focus on experimental design and data interpretation. nso-journal.orgnih.gov For instance, an automated workflow could be developed to explore the scope of a newly discovered C-H activation reaction for functionalizing the indole core of this compound with various coupling partners. This approach would generate large, high-quality datasets that are ideal for training the machine learning models discussed in the previous section. lbl.govlabmanager.com

The combination of HTE with advanced analytical techniques, such as high-throughput mass spectrometry and NMR spectroscopy, allows for real-time monitoring and rapid characterization of reaction products. chemeurope.com This integration is crucial for quickly identifying successful transformations and understanding reaction mechanisms. By embracing automation, the chemical synthesis of indole derivatives can move from a manual, low-throughput process to a highly efficient, data-driven discovery engine. synplechem.comnih.gov

Table 2: Enabling Technologies for Future this compound Research

TechnologyDescriptionApplication in Indole Chemistry
High-Throughput Experimentation (HTE) Parallel execution of a large number of chemical reactions in microplates or miniaturized reactors.Rapid screening of catalysts, ligands, and solvents for new synthetic methods. researchgate.net
Automated Synthesis Platforms Robotic systems that perform chemical reactions, work-up, and purification steps.Synthesis of libraries of this compound derivatives for property screening. nih.gov
Flow Chemistry Performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion.Improved control over reaction parameters, enhanced safety, and easier scalability of synthesis. synplechem.com
Real-Time Analytics Integration of analytical instruments (e.g., NMR, MS) directly into the reaction workflow.Immediate analysis of reaction outcomes, enabling rapid optimization cycles. lbl.govlabmanager.com

Advanced Computational Modeling for Excited State Chemistry and Photoreactivity

While the ground-state chemistry of indoles is well-studied, their behavior in electronically excited states remains a fertile ground for discovery. Advanced computational modeling techniques, such as time-dependent density functional theory (TD-DFT) and multireference methods, are powerful tools for investigating the photoreactivity of molecules like this compound.

These computational methods can predict the absorption and emission spectra, identify the nature of electronic transitions, and map out the potential energy surfaces of excited states. This information is critical for understanding and predicting the outcomes of photochemical reactions. For instance, computational modeling could be used to design derivatives of this compound with specific photophysical properties, such as enhanced fluorescence or the ability to undergo specific photochemical transformations upon irradiation with light of a particular wavelength.

The study of halogen-bonded complexes in the photochemical alkylation of indoles demonstrates the potential for light-driven, metal-free synthesis protocols. nih.gov Computational modeling can elucidate the mechanism of such reactions by characterizing the excited states of the key intermediates. As computational power continues to increase and theoretical methods become more accurate, in silico studies of excited-state dynamics will play an increasingly important role in the discovery and design of novel photoreactive indole-based systems.

Q & A

Q. What synthetic routes are recommended for preparing N,N-diethyl-2-(1H-indol-1-yl)acetamide derivatives?

  • Methodological Answer : The synthesis involves a condensation reaction between 1H-indole-3-carbaldehyde oxime (prepared by refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol) and 2-chloroacetamide derivatives. Key steps include:

Oxime Formation : React 1H-indole-3-carbaldehyde with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 4–6 hours) .

Acetamide Condensation : Mix the oxime intermediate with substituted 2-chloroacetamides in anhydrous dimethylformamide (DMF) using triethylamine as a base (60–70°C, 8–12 hours) .

Purification : Isolate products via recrystallization (ethanol/water) and confirm purity via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound derivatives?

  • Methodological Answer : Use a multi-technique approach:
  • FT-IR : Identify functional groups (e.g., carbonyl at 1704–1760 cm⁻¹, NH at 3305–3369 cm⁻¹) and halogen substituents (Cl/Br at 578–724 cm⁻¹) .
  • ¹H-NMR : Assign protons (e.g., methyl groups at δ 2.34–2.82 ppm, aromatic protons at δ 6.98–7.90 ppm) .
  • X-ray Crystallography : Resolve 3D structures (e.g., bond lengths like C(9)-N(1) = 1.376 Å) and validate computational models .
  • Elemental Analysis : Confirm molecular formula (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical structural data?

  • Methodological Answer : Perform density functional theory (DFT) optimizations (e.g., B3LYP/6-31G* basis set) and compare results with X-ray crystallography
  • Bond Parameters : Validate key bond lengths/angles (e.g., C(9)-N(1)-C(19) angle = 124.87° experimental vs. 124.5° calculated) .
  • Conformational Analysis : Use software like Gaussian or ORCA to assess energy-minimized geometries and predict reactive sites .
    Example Table : Selected Structural Parameters for Compound 3a
ParameterExperimental (XRD)Calculated (DFT)
C(9)-N(1) (Å)1.3761.372
N(1)-C(19) (Å)1.4511.448
C(9)-N(1)-C(19) (°)124.87124.5
Data sourced from .

Q. What strategies improve the antioxidant activity of this compound analogs?

  • Methodological Answer : Optimize substituent position and electronic effects:
  • Halogen Placement : Ortho-substituted halogens (e.g., Cl/Br at phenyl ring) enhance FRAP/DPPH activity (e.g., compound 3j: IC₅₀ = 12.4 µM vs. ascorbic acid = 10.2 µM) .
  • Electron-Withdrawing Groups : Nitro/methoxy groups at meta/para positions reduce activity by 30–40% compared to ortho-halogens .
  • Assay Design : Use FRAP (ferric-reducing power) and DPPH (radical scavenging) with statistical validation (one-way ANOVA, p < 0.05) .

Q. How can molecular modeling predict metabolic stability in indole-acetamide derivatives?

  • Methodological Answer : Use MetaSite or CYP450 docking to identify metabolic soft spots:
  • Oxidation Sites : Predict susceptibility of alkyl chains (e.g., N-ethyl groups) to cytochrome P450-mediated oxidation .
  • Stability Testing : Compare microsomal half-lives (e.g., fluorinated analogs show 3× stability vs. non-fluorinated) via LC-MS/MS .

Data Contradiction Analysis

Q. How to address inconsistencies between antioxidant activity and structural data?

  • Methodological Answer :

Re-evaluate Substituent Effects : Confirm halogen positioning (ortho > meta/para) via XRD/DFT .

Control Experiments : Test for assay interference (e.g., DMSO solvent effects on DPPH) and repeat under inert atmospheres .

Multivariate Analysis : Use PCA or PLS regression to correlate spectral data (FT-IR/NMR) with bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.